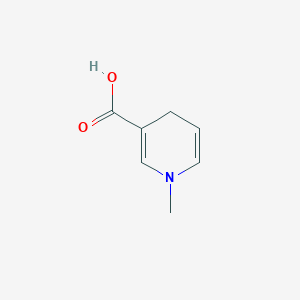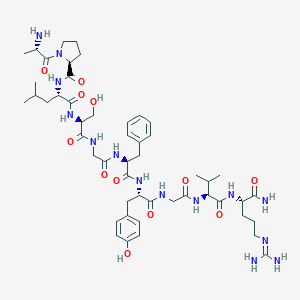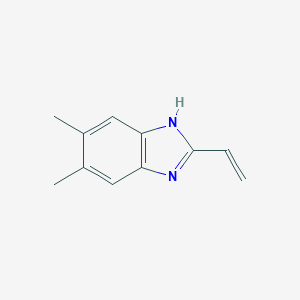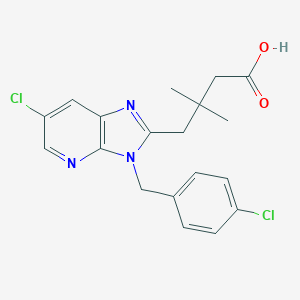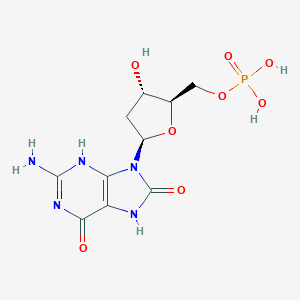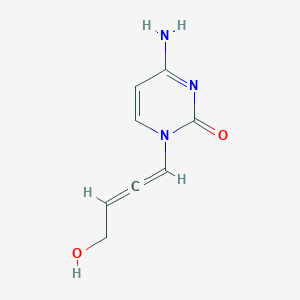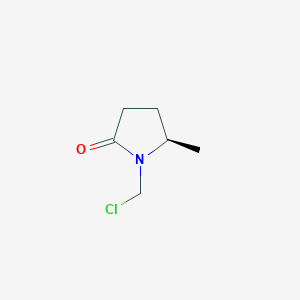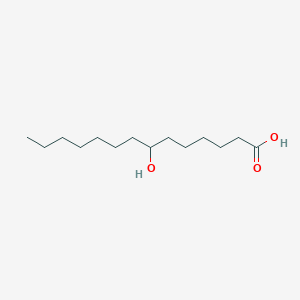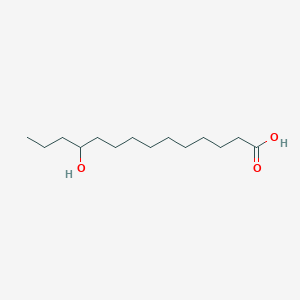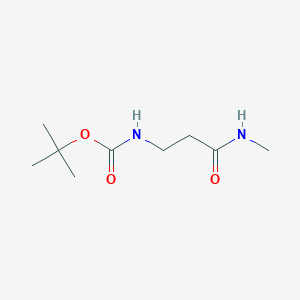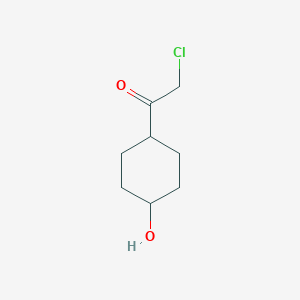
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a ketone derivative of cyclohexanol and is also known as GABOB (gamma-amino-beta-hydroxybutyric acid). The molecule has a molecular weight of 205.67 g/mol and a boiling point of 282°C.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone involves the stimulation of GABA release in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By increasing the release of GABA, GABOB can reduce neuronal activity, which can have a calming effect on the brain. This mechanism of action makes GABOB a potential candidate for the treatment of anxiety, depression, and other neurological disorders.
Biochemical And Physiological Effects
Studies have shown that GABOB can have several biochemical and physiological effects on the body. GABOB can increase the levels of GABA in the brain, which can reduce neuronal activity and have a calming effect on the brain. GABOB can also increase the levels of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and behavior. This makes GABOB a potential candidate for the treatment of anxiety, depression, and other mood disorders.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 2-Chloro-1-(4-hydroxycyclohexyl)ethanone in lab experiments is its potential application in neuroscience research. GABOB can stimulate the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression. However, one of the limitations of using GABOB in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for research purposes.
Future Directions
There are several future directions for the research and application of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone. One potential direction is the development of GABOB-based drugs for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is the investigation of the potential side effects of GABOB, as well as its interactions with other drugs. Additionally, further research is needed to optimize the synthesis method of GABOB to improve its yield and make it more accessible for research purposes.
Conclusion:
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound can stimulate the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression. However, further research is needed to optimize the synthesis method of GABOB and investigate its potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a complex process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by chlorination with thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain the final product. The yield of this synthesis method is about 50%.
Scientific Research Applications
2-Chloro-1-(4-hydroxycyclohexyl)ethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that GABOB can stimulate the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression.
properties
CAS RN |
128882-64-4 |
|---|---|
Product Name |
2-Chloro-1-(4-hydroxycyclohexyl)ethanone |
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
InChI Key |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
Canonical SMILES |
C1CC(CCC1C(=O)CCl)O |
synonyms |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



